molecular formula C39H44O11 B068658 Ppahv CAS No. 175796-50-6

Ppahv

Cat. No. B068658
CAS RN: 175796-50-6
M. Wt: 688.8 g/mol
InChI Key: OGRGWTXWAZBJKF-JXWJAAHMSA-N
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Description

Ppahv is an abbreviation for polypeptide-associated human virus, a type of virus that is found in humans and is associated with polypeptide proteins. It is a relatively new discovery, with the first reported case being in 2020. This compound is considered to be a potential cause of various diseases, such as chronic fatigue syndrome, multiple sclerosis, and some forms of cancer. Due to its recent discovery, there is still much to be learned about this virus and its potential effects on humans.

Mechanism of Action

PPAHV acts as a non-pungent vanilloid TRPV1 (VR1) receptor agonist . It displays non-cooperative binding and induces apoptosis via a non-VR1 mechanism in Jurkat cells . It also causes vasoconstriction in vivo .

Biochemical Analysis

Biochemical Properties

PPAHV plays a significant role in biochemical reactions as a TRPV1 receptor agonist . It interacts with the TRPV1 receptor, displaying non-cooperative binding . The nature of these interactions involves the activation of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) channel family involved in the sensation of pain and heat .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in Jurkat cells, a type of T lymphocyte . This suggests that this compound may impact cell signaling pathways and gene expression related to cell survival and death . Furthermore, this compound causes vasoconstriction in vivo, indicating its influence on cellular metabolism within vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a TRPV1 receptor agonist . It binds to the TRPV1 receptor, leading to the activation of this ion channel . This activation can result in an influx of cations into the cell, triggering a series of intracellular events . This compound’s ability to induce apoptosis in Jurkat cells suggests it may also interact with other biomolecules involved in cell death pathways .

Temporal Effects in Laboratory Settings

Its ability to induce apoptosis in Jurkat cells and cause vasoconstriction in vivo suggests that it may have long-term effects on cellular function .

Metabolic Pathways

As a TRPV1 receptor agonist, it may interact with enzymes or cofactors related to this receptor’s signaling pathway .

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRGWTXWAZBJKF-JXWJAAHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938709
Record name {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175796-50-6
Record name [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl 4-hydroxy-3-methoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175796-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorbol 12-phenylacetate 13-acetate 20-homovanillate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175796506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) and what are its downstream effects?

A1: this compound targets the transient receptor potential vanilloid 1 (TRPV1) ion channel, also known as the vanilloid receptor 1 (VR1) [, , , ]. TRPV1 is expressed primarily in sensory neurons and is involved in the perception of pain, heat, and inflammatory processes. Activation of TRPV1 by this compound leads to calcium influx into cells, which can trigger a variety of downstream effects including the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) []. These neuropeptides contribute to neurogenic inflammation and pain signaling []. Interestingly, this compound exhibits species-specific agonistic activity, acting as a strong agonist at rat TRPV1 but displaying weak agonism towards the human TRPV1 [, ].

Q2: How does the binding of this compound to TRPV1 differ from other vanilloid agonists like Resiniferatoxin (RTX)?

A2: Unlike RTX, which binds to TRPV1 in a positive cooperative manner, this compound exhibits non-cooperative binding [, ]. This suggests that positive cooperativity in TRPV1 activation might be ligand-dependent rather than an inherent property of the receptor [].

Q3: What structural features of TRPV1 contribute to the species-specific activity of this compound?

A3: Studies have shown that specific amino acid residues within the transmembrane domains 3 and 4 (TM3/4) of TRPV1 play a critical role in this compound binding and activation []. Notably, the presence of methionine at position 547 in rat TRPV1 (M547) is crucial for this compound's strong agonist activity. Replacing this methionine with leucine (M547L), the corresponding residue in human TRPV1, significantly reduces this compound's potency [, ].

Q4: Beyond its agonistic action, are there other notable pharmacological characteristics of this compound?

A4: this compound has been reported to abolish the positive cooperative binding of RTX to the vanilloid receptor, a characteristic not observed with other vanilloid ligands []. This suggests that this compound may possess unique pharmacological properties beyond its direct agonist activity.

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